H-Arg-ser-OH-acetate salt
Description
H-Arg-Ser-OH-acetate salt is a dipeptide derivative composed of arginine (Arg) and serine (Ser) residues linked via a peptide bond, with an acetate counterion. This compound is of interest in biochemical research, particularly in studies involving cell adhesion, signal transduction, and peptide-based therapeutics.
Properties
Molecular Formula |
C11H23N5O6 |
|---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H19N5O4.C2H4O2/c10-5(2-1-3-13-9(11)12)7(16)14-6(4-15)8(17)18;1-2(3)4/h5-6,15H,1-4,10H2,(H,14,16)(H,17,18)(H4,11,12,13);1H3,(H,3,4) |
InChI Key |
PQZNYIQAAJXFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-ser-OH-acetate salt typically involves the coupling of L-arginine and L-serine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis reactors and automated peptide synthesizers. The process is optimized for high yield and purity, often incorporating purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
H-Arg-ser-OH-acetate salt can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide and citrulline.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino groups in arginine and serine can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of arginine can yield nitric oxide and citrulline, while substitution reactions can introduce new functional groups into the peptide structure .
Scientific Research Applications
H-Arg-ser-OH-acetate salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: The compound is utilized in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in modulating nitric oxide production and its potential use in treating cardiovascular diseases.
Mechanism of Action
The mechanism of action of H-Arg-ser-OH-acetate salt involves its interaction with specific molecular targets and pathways. Arginine, a component of the compound, is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and cardiovascular health. The compound can also interact with enzymes and receptors involved in cellular signaling, influencing various physiological processes .
Comparison with Similar Compounds
Research and Application Gaps
- Limited data on H-Arg-Ser-OH-acetate salt’s physicochemical properties (e.g., solubility, stability) hinder direct comparisons.
- Commercial availability of analogues like H-Arg-Gly-Asp-Ser-Pro-OH-TFA is discontinued, suggesting niche applications or synthesis challenges .
- Acetate salts are underrepresented in the available literature compared to TFA variants, highlighting a need for expanded studies on acetate’s impact on peptide functionality.
Q & A
Q. How can researchers resolve contradictory data when characterizing the pH-dependent stability of H-Arg-Ser-OH acetate salt using different analytical methods?
- Methodology : Design a comparative study using (i) pH-stat titration to monitor real-time stability, (ii) circular dichroism (CD) spectroscopy to track conformational changes, and (iii) LC-MS to quantify degradation products. For instance, discrepancies between pH paper (surface measurement) and CD (structural integrity) may arise from localized protonation effects. Apply multivariate analysis to correlate pH, temperature, and degradation kinetics, referencing Box-Behnken experimental designs for multifactorial optimization .
Q. What strategies optimize solid-phase synthesis of H-Arg-Ser-OH to minimize racemization and improve acetate salt yield?
- Methodology : Use Fmoc-protected arginine (with Pmc or Pbf side-chain protection) and serine (t-Bu protected) to reduce side reactions. Employ low-temperature (0–4°C) coupling conditions with HOBt/DIC activation to limit racemization. Post-synthesis, purify the crude peptide via ion-exchange chromatography (e.g., using acetic acid buffer) to isolate the acetate form. Monitor enantiomeric purity via chiral HPLC and compare retention times against standards .
Q. How can atomic absorption spectrophotometry (AAS) be applied to study metal binding interactions with H-Arg-Ser-OH acetate salt?
- Methodology : Prepare peptide solutions (1 mM) in metal-free water (see for acid-washed apparatus protocols). Spike with controlled concentrations of transition metals (e.g., Cu²⁺, Zn²⁺). Use AAS with a graphite furnace to quantify unbound metal ions after ultrafiltration (10 kDa cutoff). Correlate binding affinity with pH adjustments, noting arginine’s chelation potential. Validate with ITC (isothermal titration calorimetry) for thermodynamic profiling.
Data Interpretation & Experimental Design
Q. How should researchers design controls to distinguish between peptide degradation and acetate counterion effects in long-term stability studies?
- Methodology : Include (i) a TFA salt control to isolate counterion impacts, (ii) a free peptide (no counterion) in neutral buffer, and (iii) acetate-only solutions. Monitor degradation via HPLC-MS at intervals (e.g., 0, 7, 30 days). Use Arrhenius plots to extrapolate shelf-life under accelerated conditions (40°C, 75% RH). Statistical tools like ANOVA can differentiate degradation pathways .
Q. What advanced techniques address challenges in crystallizing H-Arg-Ser-OH acetate salt for structural analysis?
- Methodology : Screen crystallization conditions using vapor diffusion with PEG/Ion kits. Adjust pH (4.5–5.5) to exploit arginine’s solubility switch. Incorporate microseeding or streak seeding if nucleation is erratic. For X-ray diffraction, collect data at 100 K and resolve acetate positions via difference Fourier maps. Compare with structural analogs (e.g., H-Arg-Gly-Asp-Ser-Pro-OHAc ) to identify conserved binding motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
